1-(Pyrimidin-2-yl)piperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1,4-5,8,13H,2-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATIGSFNFLXZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30603927 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893755-98-1 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30603927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyrimidin-2-yl)piperidin-4-ol basic properties

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol: Core Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound, a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. The document details its physicochemical characteristics, outlines a robust synthetic protocol, and establishes foundational methods for its analytical characterization. Furthermore, it explores the molecule's inherent reactivity and its strategic application as a scaffold in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific programs.

Introduction: The Strategic Value of the Pyrimidinyl-Piperidine Scaffold

The fusion of a pyrimidine ring with a piperidine core creates a molecular scaffold with immense strategic value in medicinal chemistry. The piperidine moiety, a ubiquitous feature in natural alkaloids and synthetic drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The pyrimidine ring, a core component of nucleobases, serves as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

This compound (CAS No. 893755-98-1) embodies this synergy. It serves as a crucial intermediate, providing a functional handle (the C4-hydroxyl group) for further chemical elaboration while maintaining the core pyrimidinyl-piperidine structure. This strategic design allows for its incorporation into molecules targeting a wide array of proteins, including kinases, proteases, and G protein-coupled receptors, making it a cornerstone in the synthesis of novel therapeutic agents.[2]

Physicochemical and Basic Properties

This compound is typically supplied as a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The presence of the basic piperidine nitrogen and the electron-deficient pyrimidine ring governs its chemical behavior and solubility profile.

| Property | Value | Source(s) |

| CAS Number | 893755-98-1 | [3] |

| Molecular Formula | C₉H₁₃N₃O | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120-125 °C | |

| Solubility | Sparingly soluble in water; Moderate solubility in methanol, ethanol, and DMSO. | |

| Estimated pKa | ~7.5 - 8.5 | Predicted value |

| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture. |

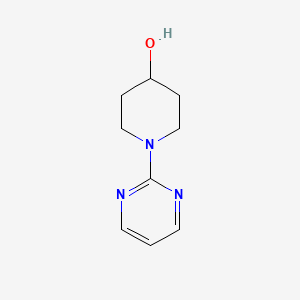

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and widely applicable method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the C2 position of the pyrimidine ring by the secondary amine of 4-hydroxypiperidine.[4][5] The C2 and C4 positions of pyrimidines are electron-deficient and thus activated for nucleophilic attack.[6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a representative procedure based on established chemical principles for SₙAr reactions involving 2-halopyrimidines.

-

Reaction Setup: To a stirred solution of 4-hydroxypiperidine (1.2 equivalents) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.5 M concentration), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 equivalents) or N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).

-

Addition of Pyrimidine: Add 2-chloropyrimidine (1.0 equivalent) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following section details the expected spectroscopic data and a standard chromatographic method.

Spectroscopic Data (Predicted)

While specific experimental spectra are not publicly available, the following data are predicted based on the known chemical shifts and fragmentation patterns of the pyrimidine and piperidine moieties.[7][8][9]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.35 (d, J = 4.8 Hz, 2H, Pyrimidine H4, H6)

-

δ 6.65 (t, J = 4.8 Hz, 1H, Pyrimidine H5)

-

δ 4.70 (d, J = 4.0 Hz, 1H, -OH)

-

δ 4.45 (m, 2H, Piperidine axial H2, H6)

-

δ 3.70 (m, 1H, Piperidine H4)

-

δ 3.20 (m, 2H, Piperidine equatorial H2, H6)

-

δ 1.80 (m, 2H, Piperidine axial H3, H5)

-

δ 1.40 (m, 2H, Piperidine equatorial H3, H5)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 161.5 (Pyrimidine C2)

-

δ 157.5 (Pyrimidine C4, C6)

-

δ 110.0 (Pyrimidine C5)

-

δ 65.0 (Piperidine C4)

-

δ 43.0 (Piperidine C2, C6)

-

δ 33.5 (Piperidine C3, C5)

-

-

FT-IR (KBr, cm⁻¹):

-

3350-3200 (broad, O-H stretch)

-

3100-3000 (C-H stretch, aromatic)

-

2950-2850 (C-H stretch, aliphatic)

-

1590-1550 (C=N and C=C stretch, pyrimidine ring)

-

1430 (C-N stretch)

-

1050 (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 180.11 [M+H]⁺

-

Chromatographic Purity Assessment

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed to determine the purity of the compound.[10][11]

Exemplary HPLC Method:

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 275 nm

-

Expected Retention Time: Highly dependent on the specific system, but expected to be in the mid-polarity range.

Reactivity and Applications in Drug Discovery

The chemical utility of this compound stems from its bifunctional nature.

-

Modification of the Hydroxyl Group: The secondary alcohol at the C4 position is a key functional handle. It can readily undergo:

-

Oxidation: To form the corresponding ketone, 1-(pyrimidin-2-yl)piperidin-4-one, a versatile intermediate in its own right.[12]

-

Etherification: (e.g., Williamson ether synthesis) to introduce diverse lipophilic or functional groups.

-

Esterification: To form esters, which can act as prodrugs or engage in specific receptor interactions.

-

Substitution: Conversion to a leaving group (e.g., mesylate, tosylate) allows for nucleophilic displacement to introduce amines, azides, or other functionalities at the C4 position.

-

-

Role as a Core Scaffold: The intact molecule is frequently used as a foundational building block. For instance, it has been incorporated into potent and selective inhibitors of Protein Kinase B (Akt), a critical node in cancer signaling pathways.[2][13] In these contexts, the pyrimidine ring often occupies the ATP-binding pocket of the kinase, while the piperidinol portion provides a vector for substitution into solvent-exposed regions, enabling the optimization of potency and selectivity.

Safety and Handling

This compound is classified as a skin and eye irritant (GHS07). Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecules in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for medicinal chemists. The strategic combination of the pharmacophoric pyrimidine ring and the drug-like piperidine core ensures its continued relevance in the development of next-generation therapeutics.

References

-

PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

- Babu, K. S., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

- Reddy, T. S., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

- Nikolaeva, I., et al. (2022).

- Reinheimer, J. D., et al. (1981). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.

- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

-

Morressier. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

-

Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

-

PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

-

Sensus Impact. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

PubMed. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. [Link]

-

ResearchGate. Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. [Link]

-

ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

ResearchGate. 13 C NMR spectra of... [Link]

-

MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

- Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

PubMed Central. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. [Link]

-

ResearchGate. The scope of various piperidine derivatives. Reaction conditions:... [Link]

-

New Journal of Chemistry. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

-

PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sensusimpact.com [sensusimpact.com]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Pyrimidin-2-yl)piperidin-4-ol CAS number 893755-98-1

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol (CAS 893755-98-1): A Key Building Block in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 893755-98-1), a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. While this molecule is primarily recognized as a commercially available intermediate, this document consolidates its known properties and elucidates its strategic importance by analyzing the well-established roles of its constituent pharmacophores: the pyrimidine ring and the piperidin-4-ol core. We present a robust, proposed synthetic protocol based on fundamental principles of organic chemistry, detail the expected analytical characterization (NMR, FTIR, MS), and explore its pivotal application in the rational design of advanced therapeutics, most notably Proteolysis-Targeting Chimeras (PROTACs). This guide serves as a foundational resource, blending established chemical principles with forward-looking applications to empower scientists in their research and development endeavors.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of modern medicinal chemistry, the assembly of complex therapeutic agents from discrete, high-value fragments is a cornerstone of efficient drug discovery. This compound is a prime example of such a fragment, merging two privileged heterocyclic scaffolds.

-

The Piperidine Moiety: Piperidine and its derivatives are among the most prevalent N-heterocycles found in FDA-approved drugs. The piperidin-4-ol structure specifically provides a versatile scaffold with three key features: a secondary amine (masked as a tertiary amine in the title compound) for forming stable linkages, a hydroxyl group that can act as a hydrogen bond donor or be further functionalized, and a conformationally restricted ring system that can favorably influence binding entropy and pharmacokinetic properties.

-

The Pyrimidine Moiety: As a fundamental component of nucleobases, the pyrimidine ring is a ubiquitous pharmacophore. Its nitrogen atoms act as hydrogen bond acceptors and provide a key point of interaction with numerous biological targets. Substituted pyrimidines are central to a vast array of therapeutics, including kinase inhibitors in oncology and antiviral agents.

The fusion of these two scaffolds in this compound creates a bifunctional molecule with a defined three-dimensional structure, making it an ideal starting point for library synthesis and a valuable linker component in the construction of complex molecules like PROTACs.

Physicochemical and Safety Profile

A summary of the known properties and safety information for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 893755-98-1 | |

| Molecular Formula | C₉H₁₃N₃O | |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 120-125 °C | |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | |

| Boiling Point | 365.5 °C at 760 mmHg (Predicted) | |

| Density | 1.234 g/cm³ (Predicted) |

Safety and Handling: Based on available Safety Data Sheet (SDS) information, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Classified as GHS07 (Irritant).

-

Precautionary Measures: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).

Synthesis and Mechanism

Proposed Reaction: The most logical pathway involves the reaction of 2-chloropyrimidine with piperidin-4-ol.

Figure 1: Proposed synthetic route via SₙAr.

Reaction Mechanism: A Step-by-Step Analysis

The SₙAr mechanism proceeds through a two-step addition-elimination sequence. The electron-withdrawing nitrogen atoms of the pyrimidine ring sufficiently activate the C2 position towards nucleophilic attack.

Figure 2: SₙAr addition-elimination mechanism.

Field-Proven Protocol (Proposed)

This protocol is designed based on established methodologies for similar couplings. It incorporates self-validating checkpoints, such as monitoring by Thin Layer Chromatography (TLC).

Materials:

-

Piperidin-4-ol (1.0 eq)

-

2-Chloropyrimidine (1.05 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-ol (1.0 eq) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of piperidin-4-ol).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq). The choice of base is critical; an inorganic base like K₂CO₃ is often preferred for its ease of removal, while a hindered organic base like DIPEA can improve solubility.

-

Reactant Addition: Add 2-chloropyrimidine (1.05 eq) to the suspension. A slight excess ensures the complete consumption of the more valuable piperidin-4-ol.

-

Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS. The causality for heating is to provide the necessary activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like Ethyl Acetate (3x). The aqueous wash removes the inorganic base and DMF.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the pure product.

Analytical Characterization (Expected)

No published spectra for this compound are available. However, based on its structure and data from its precursors, a robust set of expected analytical data can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will show distinct signals for the pyrimidine and piperidine protons.

-

Pyrimidine Protons: A doublet around 8.3-8.5 ppm (2H, protons at C4/C6) and a triplet around 6.5-6.7 ppm (1H, proton at C5). These are significantly downfield due to the deshielding effect of the aromatic ring and nitrogen atoms.

-

Piperidine Protons: The protons alpha to the nitrogen (N-CH₂) will be deshielded by the pyrimidine ring, appearing as a multiplet around 3.8-4.2 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around 3.5-3.9 ppm. The remaining piperidine ring protons will appear as multiplets in the upfield region of 1.5-2.0 ppm.

-

Hydroxyl Proton: A broad singlet, whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Pyrimidine Carbons: The carbon attached to the piperidine nitrogen (C2) will be highly deshielded, appearing around 161-163 ppm. The C4/C6 carbons will be around 157-159 ppm, and the C5 carbon will be the most upfield of the aromatic signals, around 110-112 ppm.

-

Piperidine Carbons: The carbons alpha to the nitrogen will appear around 45-50 ppm. The carbon bearing the hydroxyl group will be around 65-70 ppm. The other piperidine carbons will be in the 30-35 ppm range.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide confirmation of key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the alcohol.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

C-H Stretch (Aliphatic): Strong peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C=N and C=C Stretch (Aromatic): Multiple sharp bands in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z ≈ 179.22 or 180.23, respectively, confirming the molecular weight.

-

Key Fragments: Common fragmentation patterns would involve loss of water from the alcohol, and cleavage of the piperidine ring.

Applications in Drug Discovery: A Gateway to PROTACs

The primary utility of this compound is as a versatile building block, particularly in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker connecting the two.

The title compound is an ideal precursor for the "linker" component. The pyrimidine nitrogen provides a vector for attachment to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands), while the piperidinol hydroxyl group can be readily converted to other functionalities (e.g., an amine or carboxylate) to connect to the POI-binding warhead.

Figure 3: Workflow illustrating the use of this compound in PROTAC synthesis and the subsequent biological mechanism.

This strategic positioning allows chemists to rapidly generate a library of PROTACs by varying the warhead and E3 ligase ligand while keeping the central linker element constant, enabling systematic Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its hybrid structure offers multiple points for diversification, making it highly valuable for constructing libraries of complex molecules aimed at challenging biological targets. While detailed public data on this specific molecule is sparse, a thorough understanding of its constituent parts and the fundamental chemical reactions used to synthesize and modify it provides researchers with a robust framework for its effective utilization. As targeted protein degradation continues to emerge as a powerful therapeutic modality, the demand for well-designed, versatile linkers like this compound is poised to grow, cementing its role in the future of drug discovery.

References

-

PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available at: [Link]

-

Reagentia. This compound (1 x 5 g). Available at: [Link]

-

University of Wisconsin. Organic Chemistry Data - 13C NMR Chemical Shifts. Available at: [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

PubMed. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. 1-PYRIMIDIN-2-YL-PIPERIDIN-4-OL. Available at: [Link]

-

NIH. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. 13C NMR spectra of.... Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Piperidine - Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Available at: [Link]

-

NIH. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl).... Available at: [Link]

-

MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. Available at: [Link]

-

Journal of the Serbian Chemical Society. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Available at: [Link]

-

NIH. Protacs: Chimeric molecules that target proteins to the Skp1–Cullin–F box complex for ubiquitination and degradation. National Center for Biotechnology Information. Available at: [Link]

-

NIH. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Available at: [Link]

An In-Depth Technical Guide to the Molecular Structure of 1-(Pyrimidin-2-yl)piperidin-4-ol

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. 1-(Pyrimidin-2-yl)piperidin-4-ol, a molecule uniting the biologically significant pyrimidine ring with a functionalized piperidine moiety, represents a quintessential example of such a scaffold. The pyrimidine nucleus is a fundamental component of nucleobases and is prevalent in a vast array of therapeutic agents, particularly kinase inhibitors.[1] Simultaneously, the piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, enhances physicochemical properties such as solubility and metabolic stability, while the hydroxyl group on the 4-position provides a crucial vector for further chemical elaboration or hydrogen bonding interactions with biological targets.[2][3]

This technical guide offers a comprehensive examination of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals, providing in-depth analysis of its physicochemical characteristics, spectroscopic signature, and stereochemistry. Furthermore, this guide details a robust synthetic protocol, explores its critical role as a scaffold in drug discovery, particularly in the development of kinase inhibitors, and outlines essential safety and handling procedures.

Part 1: Molecular Architecture and Physicochemical Profile

The molecular structure of this compound is defined by a covalent bond between the C2 position of a pyrimidine ring and the nitrogen atom of a 4-hydroxypiperidine ring. This arrangement creates a unique electronic and conformational profile that is central to its utility in drug design.

Core Components:

-

Pyrimidine Ring: An electron-deficient diazine ring, which can act as a hydrogen bond acceptor and participate in π-stacking interactions. Its substitution at the C2 position is a common strategy in the design of ATP-competitive kinase inhibitors.

-

Piperidine Ring: A saturated heterocycle that imparts a three-dimensional character to the molecule. In its stable chair conformation, the substituents can adopt either axial or equatorial positions, influencing receptor binding.

-

Hydroxyl Group (-OH): Located at the C4 position of the piperidine ring, this functional group can act as both a hydrogen bond donor and acceptor. It significantly influences the molecule's polarity and provides a reactive handle for synthesizing more complex derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 893755-98-1 | [4][5] |

| Molecular Formula | C₉H₁₃N₃O | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | Solid (predicted) | General |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Predicted XlogP | 0.5 | [6] |

| Hydrogen Bond Donors | 1 (from -OH) | Computed |

| Hydrogen Bond Acceptors | 4 (3 from N, 1 from O) | Computed |

Spectroscopic and Structural Analysis

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques and, when available, crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

-

¹H NMR:

-

Pyrimidine Protons: The proton at the C5 position (H-5) is expected to appear as a triplet around δ 6.5-6.7 ppm. The two equivalent protons at the C4 and C6 positions (H-4, H-6) would present as a doublet further downfield, typically around δ 8.2-8.4 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

-

Piperidine Protons: The piperidine ring protons would exhibit complex multiplets in the aliphatic region (δ 1.5-4.0 ppm). The protons on carbons adjacent to the nitrogen (C2', C6') would be shifted downfield (δ 3.5-4.0 ppm) compared to those at C3' and C5' (δ 1.5-2.0 ppm). The proton on the carbon bearing the hydroxyl group (C4') would appear around δ 3.6-3.9 ppm.

-

Hydroxyl Proton: The -OH proton signal would be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Pyrimidine Carbons: The C4 and C6 carbons are expected to resonate around δ 158-160 ppm. The C2 carbon, being directly attached to three nitrogen atoms (two in the ring, one from the piperidine), would be significantly downfield, likely around δ 162-164 ppm. The C5 carbon would be the most upfield of the pyrimidine carbons, around δ 110-112 ppm.

-

Piperidine Carbons: The carbons adjacent to the piperidine nitrogen (C2', C6') would appear around δ 45-50 ppm.[7] The carbon bearing the hydroxyl group (C4') would be in the δ 65-70 ppm range, while the C3' and C5' carbons would be found further upfield around δ 30-35 ppm.[8]

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

O-H Stretch: A broad and prominent absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.[9]

-

C-H Stretches: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). Aromatic C-H stretching from the pyrimidine ring will be observed just above 3000 cm⁻¹.

-

C=N and C=C Stretches: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.[10]

-

C-O Stretch: A strong band corresponding to the C-O single bond of the secondary alcohol is expected around 1050-1150 cm⁻¹.

Crystallography

As of this writing, a public crystal structure for this compound has not been deposited in major databases. However, analysis of the parent 4-hydroxypiperidine reveals that the piperidine ring adopts a stable chair conformation.[9] It is highly probable that the substituted derivative maintains this conformation, with the bulkier pyrimidinyl group preferentially occupying the equatorial position to minimize steric hindrance. The orientation of the hydroxyl group (axial vs. equatorial) would influence its hydrogen bonding capabilities and overall molecular topology.

Part 2: Synthesis and Characterization

The most direct and widely adopted method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the electron-deficient nature of the pyrimidine ring, which makes it susceptible to attack by nucleophiles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The core of the synthesis involves the reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and 4-hydroxypiperidine. The reaction mechanism is predicated on the addition of the nucleophilic piperidine nitrogen to the electron-deficient C2 carbon of the pyrimidine, followed by the elimination of the halide leaving group.[11][12] A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used to facilitate the reaction.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloropyrimidine (1.0 eq)

-

4-Hydroxypiperidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir the mixture at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The pre-mixing and addition of base ensure that the nucleophile is ready and that the acid byproduct will be immediately neutralized. The inert atmosphere prevents unwanted side reactions with atmospheric moisture or oxygen.

-

-

Addition of Electrophile: Add 2-chloropyrimidine (1.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (2-chloropyrimidine) is consumed.

-

Causality: Heating is necessary to provide the activation energy for the SₙAr reaction, as the aromatic ring is relatively stable.

-

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

-

Causality: The aqueous washes remove the DMF solvent, DIPEA hydrochloride salt, and any remaining excess base. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate, to afford the pure this compound.

-

Self-Validation: The purity of the final compound must be confirmed by analytical methods such as HPLC, NMR, and MS to validate the success of the protocol.

-

Part 3: Relevance and Applications in Drug Discovery

The this compound scaffold is a highly valuable building block in drug discovery, primarily due to its prevalence in kinase inhibitors. The pyrimidine ring effectively mimics the adenine core of ATP, enabling it to bind to the hinge region of the kinase ATP-binding pocket. The piperidinol moiety serves as a versatile linker, providing a 3D vector to access other regions of the active site and improve pharmacological properties.

Role as a Scaffold for Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The PI3K/Akt signaling pathway is a frequently overactive pathway in cancer, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), prime therapeutic targets.[13]

Several potent Akt inhibitors incorporate a pyrimidinyl-piperidine core.[13][14][15] For example, the clinical candidate AZD5363 (Capivasertib) features a substituted pyrrolo[2,3-d]pyrimidine attached to a piperidine ring.[15][16] The general principle involves the pyrimidine core acting as the "hinge-binder," while substituents on the piperidine ring are optimized to interact with other parts of the ATP pocket, thereby conferring potency and selectivity. The hydroxyl group of this compound can be used to attach such substituents or can itself form a key hydrogen bond with the target protein.

Other Therapeutic Areas

Beyond kinase inhibition, the pyrimidinyl-piperidine scaffold has been explored in other therapeutic contexts:

-

Anti-HIV Agents: Derivatives of piperidin-4-yl-aminopyrimidine have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating efficacy against wild-type HIV-1.

-

Anti-inflammatory Agents: Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which can be synthesized from related piperidine precursors, have shown potent inhibitory activity against NO and TNF-α production, key mediators in inflammation.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling to minimize risk to personnel. The following guidelines are based on safety data for structurally related compounds.[9]

-

Hazard Identification:

-

May cause skin irritation (H315).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

-

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its structure, which marries the hinge-binding potential of the pyrimidine ring with the versatile and property-enhancing piperidinol moiety, makes it an invaluable asset in the development of targeted therapeutics. A thorough understanding of its molecular architecture, physicochemical properties, and synthesis is essential for any scientist working to exploit its potential. From its predictable spectroscopic signatures to its pivotal role in the design of next-generation kinase inhibitors, this compound stands as a testament to the power of heterocyclic chemistry in advancing human health.

References

-

Zhang, G., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3491-3496. Available at: [Link]

-

Liu, Y., et al. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie, 349(5), 356-362. Available at: [Link]

-

Kallan, N. C., et al. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(19), 5607-5612. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79341, Piperidin-4-ol. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Image]. Available at: [Link]

-

ChemBK. (2022). PIPERIDIN-4-OL. Available at: [Link]

-

Ito, A., et al. (2007). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 35(10), 1851-1856. Available at: [Link]

-

Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 71(14), 5437-5440. Available at: [Link]

-

ResearchGate. (n.d.). Reported PI3K and Akt inhibitors. [Image]. Available at: [Link]

-

Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77055, 1-(2-Phenylethyl)-4-piperidinol. Available at: [Link]

-

Asif, M. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(1), 1-13. Available at: [Link]

-

Barvian, M., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 6063-6073. Available at: [Link]

-

MDPI. (2023). Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

-

Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure, 1225, 129215. Available at: [Link]

-

De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. European Journal of Medicinal Chemistry. Available at: [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

-

PubChemLite. 1-(pyrimidin-4-yl)piperidin-4-ol. Available at: [Link]

-

Hennessy, E. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4206-4217. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl3). [Image]. Available at: [Link]

-

Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available at: [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15386099, 1-(Piperidin-4-yl)piperazine. Available at: [Link]

-

NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Available at: [Link]

-

SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Available at: [Link]

-

SpectraBase. Piperidine. Available at: [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. scbt.com [scbt.com]

- 5. 1-PYRIMIDIN-2-YL-PIPERIDIN-4-OL | 893755-98-1 [chemicalbook.com]

- 6. PubChemLite - 1-(pyrimidin-4-yl)piperidin-4-ol (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyridine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol (C₉H₁₃N₃O): A Privileged Scaffold in Modern Drug Discovery

Abstract

The confluence of the pyrimidine and piperidine ring systems has yielded a plethora of molecules with significant therapeutic potential. Among these, 1-(Pyrimidin-2-yl)piperidin-4-ol stands out as a particularly versatile building block in medicinal chemistry. Its unique structural architecture, combining a hydrogen-bonding-capable pyrimidine moiety, a conformationally flexible piperidine linker, and a functionalizable hydroxyl group, makes it a privileged scaffold for targeting a wide array of biological targets. This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate in their discovery programs.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound that merges the aromatic, electron-deficient pyrimidine ring with the saturated, three-dimensional piperidine scaffold.[1][2] This combination is frequently exploited in pharmaceutical design, with the piperidine ring serving as a non-planar linker to orient functional groups in specific vectors for optimal target engagement, while the pyrimidine core often participates in crucial hydrogen bonding interactions within protein binding sites.[1][3]

The molecule presents as a white to off-white crystalline solid under standard conditions.[3] It exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, with limited solubility in water.[3] Proper handling necessitates storage in a cool, dry, and well-sealed environment to maintain its stability.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₃N₃O | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| CAS Number | 893755-98-1 | [4][5][6] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 120-125 °C | [3] |

| Purity | Typically ≥95% | [5] |

| SMILES | N1=C(N=CC=C1)N1CCC(CC1)O | [3] |

| InChIKey | Not readily available in sources. |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack.

Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis involves the reaction between an activated pyrimidine, typically 2-chloropyrimidine, and piperidin-4-ol. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

Caption: General workflow for the SNAr synthesis of the target compound.

Causality in Protocol Design:

-

Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial. Its role is to deprotonate the piperidin-4-ol's secondary amine, increasing its nucleophilicity without competing in the substitution reaction. It also neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the cation of the base and the intermediate Meisenheimer complex, accelerating the rate of this typically sluggish SNAr reaction.

-

Temperature Control: Heating is generally required to overcome the activation energy of the reaction. Temperatures in the range of 80-120 °C are common, balancing reaction rate with potential side reactions or solvent degradation.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via SNAr.

Materials:

-

2-Chloropyrimidine (1.05 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add piperidin-4-ol (1.0 eq), potassium carbonate (2.5 eq), and DMF (approx. 10 mL per gram of piperidin-4-ol).

-

Reagent Addition: Begin stirring the suspension and add 2-chloropyrimidine (1.05 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product as a white solid.

Self-Validation: The final product's identity and purity should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to verify the correct molecular structure and weight.[9][10]

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate.[3] Its structure contains multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery campaigns.[3][11]

Caption: Reactivity and functional roles of the core scaffold.

Role as a Pharmaceutical Intermediate

This molecule is a building block for creating more complex bioactive agents.[3][5] Its structure is found within numerous patented compounds and clinical candidates targeting a range of diseases.

-

Kinase Inhibitors: The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The rest of the molecule serves to provide potency and selectivity by interacting with other regions of the ATP-binding pocket.[12][13] For example, derivatives have been explored as inhibitors of Akt kinases.[12]

-

GPCR Modulators: The piperidine scaffold is common in ligands for G protein-coupled receptors (GPCRs), where it helps position key pharmacophoric elements for receptor activation or antagonism.[3]

-

Other Targets: The scaffold is also used to develop agents targeting proteases and other enzyme classes.[3] Derivatives of piperidinyl-aminopyrimidines have shown potent activity as HIV-1 reverse transcriptase inhibitors.[14]

Key Reactions for Derivatization

The C4-hydroxyl group is the primary site for synthetic elaboration.[3]

-

Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., using NaH) yields ethers, allowing for the introduction of new side chains to probe binding pockets.

-

Esterification: Acylation with acid chlorides or anhydrides produces esters, which can act as prodrugs or introduce additional interaction points.

-

Oxidation: Mild oxidation (e.g., using PCC or Swern oxidation) converts the secondary alcohol to the corresponding ketone, 1-(pyrimidin-2-yl)piperidin-4-one.[15] This ketone is a versatile intermediate for further reactions like reductive amination.

Spectroscopic Characterization (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.3 | d | Pyrimidine C4-H, C6-H |

| ~6.5 | t | Pyrimidine C5-H | |

| ~4.5 | m | Piperidine C2-H, C6-H (axial) | |

| ~3.8 | m | Piperidine C4-H (methine) | |

| ~3.2 | m | Piperidine C2-H, C6-H (equatorial) | |

| ~1.9 | m | Piperidine C3-H, C5-H (axial) | |

| ~1.5 | m | Piperidine C3-H, C5-H (equatorial) | |

| ¹³C NMR | ~161 | s | Pyrimidine C2 |

| ~157 | d | Pyrimidine C4, C6 | |

| ~110 | d | Pyrimidine C5 | |

| ~67 | d | Piperidine C4 | |

| ~45 | t | Piperidine C2, C6 | |

| ~34 | t | Piperidine C3, C5 |

Note: Predicted values are estimates. Actual shifts are solvent-dependent and should be confirmed experimentally.[16][17]

Safety and Handling

As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant.[3] All handling should be performed in a well-ventilated fume hood.

-

GHS Classification: GHS07 (Irritant)[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its functional handles offer a gateway to vast chemical diversity. For researchers in drug discovery, a thorough understanding of this molecule's properties, reactivity, and synthetic pathways is essential for its effective deployment in the creation of next-generation therapeutics.

References

-

AA Blocks. (n.d.). This compound, min 95%. Retrieved from [Link]

-

PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3894. Retrieved from [Link]

-

Naito, H., et al. (2005). Synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives. III. Synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & pharmaceutical bulletin, 53(2), 153–163. Retrieved from [Link]

-

ChemBK. (2022). PIPERIDIN-4-OL. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(pyrimidin-4-yl)piperidin-4-ol. Retrieved from [Link]

-

Abed, A. A., & Al-Masoudi, N. A. (2018). Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Online Journal of Case Studies, 8(5). Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). 1-Pyrimidin-2-yl-piperidin-4-one. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride. Retrieved from [Link]

-

Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European journal of medicinal chemistry, 98, 116–127. Retrieved from [Link]

-

Hussain, M., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(11), 2991. Retrieved from [Link]

-

Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(3), 307–313. Retrieved from [Link]

-

Pandurangan, P., & Somasundaram, S. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem, 2014(3). Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

-

Reddy, M. V., et al. (2021). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. Journal of medicinal chemistry, 64(17), 12848–12871. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.

-

Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Pyrimidin-2-yl-piperidin-4-ol | CymitQuimica [cymitquimica.com]

- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FCKeditor - Resources Browser [midyear.aza.org]

- 16. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1-(Pyrimidin-2-yl)piperidin-4-ol, a heterocyclic compound of significant interest in contemporary drug discovery and medicinal chemistry. The document delineates its chemical identity, structural characteristics, and a generalized synthetic pathway. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide explores the well-established pharmacological importance of its constituent pyrimidine and piperidine scaffolds. This analysis provides a foundational understanding of its potential applications as a versatile building block in the design and synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.

Introduction

The confluence of piperidine and pyrimidine moieties in a single molecular entity presents a compelling scaffold for interaction with a diverse range of biological targets. The piperidine ring, a ubiquitous feature in many natural alkaloids and synthetic pharmaceuticals, offers a flexible, saturated heterocyclic system that can be readily functionalized to modulate pharmacokinetic properties such as solubility and metabolic stability. Concurrently, the pyrimidine ring is a cornerstone of numerous biologically active compounds, including nucleobases and a wide array of targeted therapeutics, recognized for its ability to participate in crucial hydrogen bonding and aromatic interactions within protein active sites. This compound emerges at the intersection of these two privileged structures, positioning it as a valuable intermediate for chemical library synthesis and hit-to-lead optimization programs. This guide aims to consolidate the available information on this compound and extrapolate its potential utility for researchers in drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthetic chemistry and drug design.

Nomenclature and Structural Information

-

IUPAC Name: this compound

-

CAS Number: 893755-98-1[1]

-

Molecular Formula: C₉H₁₃N₃O[1]

-

Molecular Weight: 179.22 g/mol [1]

-

Canonical SMILES: C1CN(CCC1O)C2=NC=CC=N2

-

InChI Key: WGYRKRQISPNEMG-UHFFFAOYSA-N

The structure features a central piperidine ring with a hydroxyl group at the 4-position and a pyrimidin-2-yl group attached to the piperidine nitrogen.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 893755-98-1 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol |[1] |

Physicochemical Properties

Synthesis and Characterization

The synthesis of this compound is conceptually straightforward, relying on established methodologies for the formation of N-aryl piperidines.

General Synthetic Pathway

The most common and logical route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of piperidin-4-ol with an activated pyrimidine, typically a 2-halopyrimidine such as 2-chloropyrimidine or 2-bromopyrimidine.

Experimental Protocol: General Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of piperidin-4-ol (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane, is added a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents).

-

Addition of Pyrimidine: 2-Chloropyrimidine or 2-bromopyrimidine (1.0-1.2 equivalents) is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated, typically in the range of 80-120 °C, and stirred for several hours until reaction completion is observed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Characterization

Full characterization of the synthesized compound would be imperative for identity and purity confirmation. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of both the piperidine and pyrimidine protons with characteristic chemical shifts and coupling patterns. ¹³C NMR would show the requisite number of carbon signals for the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to its molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum would show a characteristic broad absorption for the O-H stretch of the hydroxyl group, as well as C-H and C-N stretching vibrations.

At present, specific, publicly available spectroscopic data for this compound is scarce. Researchers are advised to acquire and interpret this data for any synthesized batches.

Medicinal Chemistry and Potential Applications

While direct biological data for this compound is limited, the therapeutic relevance of its constituent parts provides a strong rationale for its use in drug discovery.

The Pyrimidine Moiety in Drug Design

The 2-aminopyrimidine scaffold is a well-known "hinge-binder" motif found in numerous kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form critical hydrogen bond interactions with the backbone amide residues in the hinge region of the kinase ATP-binding pocket. This interaction is a cornerstone of the mechanism of action for many approved drugs, such as Imatinib and Erlotinib. Therefore, this compound serves as a pre-formed building block to introduce this key interaction motif.

The 4-Hydroxypiperidine Moiety

The 4-hydroxypiperidine group offers several advantages in drug design:

-

Vector for Further Synthesis: The hydroxyl group provides a reactive handle for further functionalization. It can be used to introduce other groups to probe deeper into a protein's binding pocket, or to attach linkers for the development of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

-

Improved Physicochemical Properties: The polar hydroxyl group can enhance aqueous solubility and provide a hydrogen bond donor/acceptor site, which can be crucial for target engagement and improving overall drug-like properties.

-

Scaffold Rigidity and Orientation: The piperidine ring provides a non-aromatic, conformationally mobile scaffold that can orient the pyrimidine and hydroxyl substituents in specific vectors in three-dimensional space, allowing for fine-tuning of binding interactions.

Potential Therapeutic Areas

Derivatives of this compound could plausibly be investigated in therapeutic areas where pyrimidine and piperidine scaffolds have shown promise, including:

-

Oncology: As a core for kinase inhibitors (e.g., targeting Akt, PI3K, or other cancer-relevant kinases).

-

Inflammatory Diseases: As a scaffold for inhibitors of inflammatory signaling pathways.

-

Infectious Diseases: As a building block for antiviral or antibacterial agents.

Conclusion

This compound represents a strategically designed chemical building block that marries the pharmacologically significant pyrimidine and piperidine scaffolds. While this guide highlights the current gap in specific experimental data for the compound itself, its value is evident from a medicinal chemistry perspective. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of new chemical entities. It is anticipated that as compound libraries become more diverse and sophisticated, the utility of such well-conceived building blocks will continue to grow, enabling the rapid exploration of chemical space in the quest for novel and effective therapeutics. Researchers and drug development professionals are encouraged to consider this scaffold in their design strategies for targeted therapies.

References

-

PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

Sources

1-(Pyrimidin-2-yl)piperidin-4-ol physical and chemical properties

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidin-4-ol

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its molecular architecture, which integrates a pyrimidine ring, a piperidine core, and a reactive hydroxyl group, makes it a versatile building block for the synthesis of complex molecular entities. The pyrimidine moiety is a common feature in a wide array of biologically active compounds, while the piperidine scaffold is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure